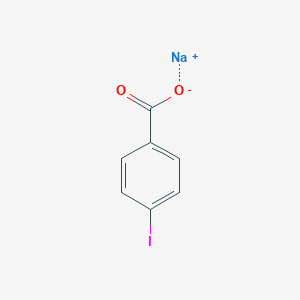

sodium;4-iodobenzoate

Description

Contextualization of Aryl Iodides in Modern Organic Synthesis

Aryl iodides, a class of organic compounds where an iodine atom is directly attached to an aromatic ring, are fundamental reagents in modern organic synthesis. Their utility stems primarily from the carbon-iodine (C-I) bond, which is the weakest among the carbon-halogen bonds. This characteristic makes aryl iodides highly reactive and thus excellent substrates for a wide array of synthetic transformations, particularly in the formation of new carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O) bonds.

In recent decades, the application of aryl iodides has been dominated by their use in transition-metal-catalyzed cross-coupling reactions. Palladium-catalyzed reactions, such as the Suzuki, Heck, and Buchwald-Hartwig aminations, have traditionally seen aryl iodides as superior substrates compared to their bromide or chloride counterparts. nih.gov However, challenges have been noted, such as the inhibitory effect of the sodium iodide (NaI) byproduct in C-N cross-coupling reactions, which can slow down the catalytic cycle. nih.govmit.edu Researchers have addressed this by developing solvent systems where the iodide byproduct is insoluble, thereby maintaining high reaction efficiencies. nih.govmit.edu

Beyond traditional palladium catalysis, new frontiers have opened up. Gold-catalyzed C-N cross-coupling reactions of aryl iodides with nitriles have been developed, showcasing the expanding repertoire of catalytic systems. acs.org Furthermore, the field of photochemistry has harnessed the properties of aryl iodides. Visible-light-induced, transition-metal-free cross-coupling reactions have been developed where an electron donor-acceptor (EDA) complex between a hydrazone anion and an aryl iodide generates an aryl radical upon excitation. rsc.org Another approach involves the direct photoexcitation of aryl iodides with violet light to induce C-I bond homolysis, creating aryl radicals that can couple with alkenes in a transition-metal-free process. bohrium.com These methods represent a move towards milder and more sustainable synthetic protocols. rsc.org

Overview of Benzoate (B1203000) Derivatives in Contemporary Chemical Research

Benzoate derivatives, which are esters or salts of benzoic acid, are a ubiquitous class of compounds with diverse applications. Their structural motif is a cornerstone in medicinal chemistry, materials science, and biochemistry. The benzoate group can influence a molecule's solubility, stability, and ability to interact with biological targets or form ordered structures.

In medicinal chemistry, the benzoate scaffold is a common feature in drug design. Research has shown that certain benzoate derivatives possess significant biological activity. For instance, specific 4-amino-3-chloro benzoate ester derivatives have been synthesized and investigated as inhibitors of the epidermal growth factor receptor (EGFR), a key target in cancer therapy. nih.govtandfonline.com Other studies have focused on designing eugenyl benzoate derivatives as inhibitors of the BCL-2 protein, which is implicated in colorectal cancer. nih.gov Furthermore, some benzoate derivatives have been explored for their potential in treating neurodegenerative conditions like Alzheimer's disease, demonstrating activities similar to nerve growth factor. google.com

In the realm of materials science, benzoate derivatives are instrumental in the creation of functional materials. A notable application is in the field of liquid crystals. By synthesizing homologous series of benzoate esters with varying alkyl chain lengths, researchers can systematically study how molecular structure affects liquid crystalline behavior, leading to materials with specific thermal and optical properties for use in electronic displays and sensors.

Specific Research Focus on Sodium 4-Iodobenzoate (B1621894) and Related Derivatives

Sodium 4-iodobenzoate (NaC₇H₄IO₂) sits (B43327) at the intersection of the two chemical classes discussed above. As an aryl iodide, it is a valuable precursor for further functionalization, and as a benzoate, it possesses a structural core relevant to various applications. Its parent acid, 4-iodobenzoic acid, is a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes. lookchem.com

One significant area of research involving sodium 4-iodobenzoate is its use as a starting material for hypervalent iodine(V) reagents. A safe and effective method has been developed for the synthesis of 4-iodylbenzoic acid, a powerful oxidant, by treating sodium 4-iodobenzoate with sodium periodate (B1199274) (NaIO₄) in boiling water. mdpi.comresearchgate.net This reaction is noteworthy because using the free 4-iodobenzoic acid under the same conditions yields a mixture containing the iodosyl (B1239551) derivative as the main product. The use of the sodium salt directs the reaction to the desired iodyl compound with high purity and yield. mdpi.comresearchgate.net

| Starting Substrate | Product | Crude Yield | Purity (by Iodometric Titration) | Reaction Conditions |

|---|---|---|---|---|

| Sodium 4-iodobenzoate | 4-Iodylbenzoic acid | 88% | 98-99% | Oxidation with NaIO₄ in boiling water |

| Sodium 2-iodobenzoate (B1229623) | "2-Iodylbenzoic acid" (cyclic form) | 71% | 98-99% |

Another novel application of sodium 4-iodobenzoate is in radical dehalogenation reactions initiated by non-thermal plasma. researchgate.net In these studies, an aqueous solution of 4-iodobenzoate is exposed to plasma, which acts as a radical initiator. The research investigated how the yield of the dehalogenated product, sodium benzoate, is affected by the type of plasma gas used. rsc.org This work highlights an innovative, initiator-free method for chemical transformations. researchgate.net

| Plasma Gas | Yield of Sodium Benzoate (after 20 min) |

|---|---|

| Nitrogen (N₂) | 26% |

| Helium (He) | 52% |

| Air | 0% |

Reaction Conditions: 0.6 mmol 4-iodobenzoic acid, 1.6 mmol NaOH, 1 mmol Na₂HPO₃·5H₂O in 12 mL water, exposed to plasma (40 kV, 3.5 kHz). rsc.org

The structural properties of the 4-iodobenzoate anion have also been investigated through the synthesis and crystal structure analysis of its derivatives, such as 1-methylpiperazinium 4-iodobenzoate. These studies provide valuable insights into the supramolecular interactions, like hydrogen and halogen bonding, that govern the crystal packing of these materials.

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

1005-30-7 |

|---|---|

Molecular Formula |

C7H4INaO2 |

Molecular Weight |

270 g/mol |

IUPAC Name |

sodium;4-iodobenzoate |

InChI |

InChI=1S/C7H5IO2.Na/c8-6-3-1-5(2-4-6)7(9)10;/h1-4H,(H,9,10);/q;+1/p-1 |

InChI Key |

PGOQXVXZIXKUSU-UHFFFAOYSA-M |

SMILES |

C1=CC(=CC=C1C(=O)[O-])I.[Na+] |

Isomeric SMILES |

C1=CC(=CC=C1C(=O)[O-])I.[Na+] |

Canonical SMILES |

C1=CC(=CC=C1C(=O)[O-])I.[Na+] |

Other CAS No. |

1005-30-7 |

Synonyms |

Benzoic acid, 4-iodo-, sodiuM salt |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry of 4 Iodobenzoate Derivatives

Chemical Synthesis Approaches

Traditional chemical synthesis provides a robust platform for the production of 4-iodobenzoate (B1621894) compounds, offering multiple pathways to the target molecules.

The direct iodination of benzoic acid to selectively produce 4-iodobenzoic acid presents a challenge due to the directing effects of the carboxyl group, which is a meta-director. However, methods have been developed to achieve iodination at specific positions. While ortho-iodination of benzoic acid derivatives can be achieved with high selectivity using catalysts like iridium or palladium, achieving para-selectivity directly is less straightforward. researchgate.net One approach involves the direct iodination of arenes using an oxidizing agent. For instance, the use of chromium(VI) oxide as an oxidant in a strongly acidic medium of I₂/AcOH/Ac₂O/H₂SO₄ has been reported for the iodination of various arenes. oup.com While this method can yield 4-iodoanisole (B42571) from anisole (B1667542) in high yield, the iodination of benzoic acid itself under these conditions results in a lower yield of 30%. oup.com Another method involves the use of a mixture of peracetic acid and iodine with a sulfuric acid catalyst; this system has been used for the iodination of benzoic acid, although in poorer yields and under more vigorous conditions compared to more activated arenes. researchgate.net

A more common and regioselective route to 4-iodobenzoic acid is through the Sandmeyer reaction, starting from 4-aminobenzoic acid. This multi-step process involves the diazotization of the amino group followed by reaction with an iodide salt to introduce the iodine atom specifically at the para position.

Sodium 4-iodobenzoate is typically prepared from its corresponding ester, such as methyl 4-iodobenzoate or ethyl 4-iodobenzoate, through hydrolysis. This reaction is usually carried out under basic conditions. For example, tert-butyl 4-iodobenzoate can be hydrolyzed using a base to yield 4-iodobenzoic acid and tert-butanol. smolecule.com Similarly, the ester group in ethyl 5-chloro-2-iodobenzoate can be hydrolyzed using sodium hydroxide (B78521) in ethanol (B145695) at elevated temperatures to form 5-chloro-2-iodobenzoic acid.

Once 4-iodobenzoic acid is obtained, it can be converted to its sodium salt, sodium 4-iodobenzoate, by reacting it with a sodium base such as sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO₃). mdpi.com For instance, the preparation of sodium m-iodobenzoate involves dissolving m-iodobenzoic acid in a solution of sodium hydroxide and heating the mixture. ajol.info A similar principle applies to the para-isomer. The reaction of 4-iodobenzoic acid with sodium hydroxide in an aqueous solution results in the formation of sodium 4-iodobenzoate. researchgate.net

| Ester Precursor | Hydrolysis Conditions | Product | Reference |

| tert-Butyl 4-iodobenzoate | Base | 4-Iodobenzoic acid | smolecule.com |

| Ethyl 5-chloro-2-iodobenzoate | NaOH, Ethanol, 70-80°C | 5-Chloro-2-iodobenzoic acid | |

| Methyl 4-iodobenzoate | Not specified | 4-Iodobenzoic acid |

4-Iodobenzoate derivatives serve as versatile building blocks in the multi-step synthesis of more complex molecules, including pharmaceuticals and functional materials. The iodine atom at the para position is particularly useful for introducing various functional groups through cross-coupling reactions.

For example, methyl 4-iodobenzoate is a precursor in the synthesis of the anticancer drug Pemetrexed. It can also undergo Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds, which are important scaffolds in medicinal chemistry. smolecule.com Another example is the use of ethyl 4-iodobenzoate in Negishi cross-coupling reactions to synthesize biphenyl (B1667301) derivatives. sigmaaldrich.com

The reactivity of the aryl-iodide bond allows for the construction of complex heterocyclic structures. For instance, N-vinylamide derivatives of 2-iodobenzoic acid can undergo intramolecular Heck reactions to construct spiroisoindolinone indene (B144670) units. irb.hr Furthermore, 4-iodobenzoic acid can be used in the synthesis of hypervalent iodine reagents, which are valuable oxidants in organic synthesis. ossila.com

A specific synthetic sequence involves the reaction of methyl 4-iodobenzoate with a zinc reagent, followed by a palladium-catalyzed coupling to form a more complex molecule. orgsyn.org These examples highlight the utility of 4-iodobenzoate compounds as key intermediates in divergent synthetic strategies.

Hydrolysis and Salt Formation of Esters

Electrochemical Synthesis Pathways

Electrochemical methods offer alternative, often milder and more environmentally friendly, routes for the transformation of 4-iodobenzoate derivatives.

The incorporation of deuterium (B1214612) into organic molecules is of significant interest in pharmaceutical research. Electrochemical methods provide a practical approach for the dehalogenative deuteration of aryl halides like 4-iodobenzoate. In this process, an electric current is used to facilitate the replacement of the iodine atom with a deuterium atom, typically using deuterium oxide (D₂O) as an inexpensive and readily available deuterium source. chinesechemsoc.orgchinesechemsoc.org

A study demonstrated the electrochemical reduction of ethyl 4-iodobenzoate, which resulted in a 69% yield of the deuterated product with 92% deuterium incorporation. chinesechemsoc.orgchinesechemsoc.org This reaction is typically carried out in an undivided cell using a constant current, with a solvent like dimethylformamide (DMF) and a supporting electrolyte. chinesechemsoc.org The proposed mechanism involves the reduction of the aryl iodide at the cathode to form an aryl radical, which then couples with a deuterium radical generated from the reduction of D₂O. chinesechemsoc.org

| Substrate | Product | Yield | Deuterium Incorporation | Reference |

| Ethyl 4-iodobenzoate | Ethyl 4-deuterobenzoate | 69% | 92% | chinesechemsoc.orgchinesechemsoc.org |

| 2-Bromonaphthalene | 2-Deuteronaphthalene | 85% | 95% | chinesechemsoc.org |

| 4,4′-Diiodo-1,1′-biphenyl | 4,4′-Dideutero-1,1′-biphenyl | 75% | 95% | chinesechemsoc.org |

Electrochemistry can also be employed to drive other transformations of aryl halides, including cross-coupling reactions. Nickel-catalyzed electroreductive cross-electrophile couplings have been developed for forming carbon-carbon bonds. In one example, methyl 4-iodobenzoate was coupled with an alkyl amine-derived radical precursor. acs.org The reaction was carried out in an undivided batch cell with a stainless steel anode and a nickel foam cathode, using a nickel bromide complex as the catalyst and a bipyridine-based ligand. acs.org

These electroreductive methods can tolerate various functional groups. For instance, iodoarenes bearing electron-withdrawing groups like in methyl 4-iodobenzoate, as well as those with ketone and aldehyde groups, have been successfully coupled under mild electrochemical conditions. acs.org Another study on selective nickel-catalyzed cross-electrophile coupling investigated the reaction of ethyl 4-bromobenzoate, where quenching with iodine was used to probe the formation of organometallic intermediates, which would form ethyl 4-iodobenzoate. acs.org This highlights the role of 4-iodobenzoates as potential intermediates in these electrochemical transformations.

Facile and Economical Electrochemical Dehalogenative Deuteration

Continuous Flow Synthesis Methods for Organometallics

Continuous flow chemistry has emerged as a powerful technology in organic synthesis, offering significant advantages over traditional batch processes, such as enhanced safety, improved heat and mass transfer, and greater scalability. frontiersin.orgresearchgate.net These benefits are particularly pronounced in the synthesis and handling of highly reactive species like organometallic reagents. researchgate.net

The preparation of main group organometallics, including those of sodium, lithium, magnesium, and zinc, is well-suited to continuous flow setups. frontiersin.org Flow chemistry allows for precise control over reaction parameters, which can lead to higher selectivity and a broader tolerance of functional groups. frontiersin.org The generation of unstable intermediates is minimized as they are produced on-demand and consumed in a subsequent step, a concept known as telescoped synthesis. rsc.org

Recent advancements have demonstrated the continuous flow preparation of benzylic sodium organometallics. nih.gov In these systems, a hexane-soluble sodium alkyl reagent is generated in a packed-bed reactor and then used for metalation reactions at ambient temperature. nih.gov Similarly, methods for the in-situ synthesis of aryl sodium reagents from aryl chlorides using a fine sodium dispersion have been developed, which could be adapted to flow processes. researchgate.net

While a specific continuous flow synthesis for sodium;4-iodobenzoate is not explicitly detailed in the literature, the principles and methodologies established for other aryl sodium compounds are directly applicable. A hypothetical flow process could involve the generation of an aryl sodium or aryl lithium species from a suitable 4-halobenzoate precursor, followed by an in-line quench or further reaction. The use of flow chemistry for organo-iodine compounds is also an emerging area, with electrocatalytic continuous flow methods being developed for the in-situ generation of hypervalent iodine reagents. researchgate.netkuleuven.be This suggests the potential for integrated flow systems that not only prepare the organometallic precursor but also carry out its subsequent transformation into a hypervalent iodine species in a continuous, automated fashion.

The application of flow chemistry to the synthesis of precursors for this compound holds promise for creating safer, more efficient, and scalable manufacturing processes for this important chemical compound and its derivatives.

Advanced Reactivity Studies and Mechanistic Investigations of 4 Iodobenzoate

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal catalysis, particularly with palladium, has become an indispensable tool in organic synthesis for forming new carbon-carbon and carbon-heteroatom bonds. Aryl iodides like 4-iodobenzoate (B1621894) derivatives are highly effective coupling partners in these reactions due to the high reactivity of the C-I bond.

Palladium catalysts are paramount in cross-coupling chemistry, offering high efficiency and functional group tolerance. wikipedia.org Derivatives of 4-iodobenzoate, such as ethyl 4-iodobenzoate, are common model substrates for developing and understanding these reactions.

The Negishi cross-coupling reaction, which pairs an organozinc compound with an organic halide, is a powerful method for C-C bond formation catalyzed by nickel or palladium. wikipedia.org The reaction mechanism generally follows a standard catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. wikipedia.orgnobelprize.org For aryl halides, the oxidative addition of the Ar-X bond to the Pd(0) catalyst is the initial and often rate-determining step. nobelprize.org The reactivity order for the halide is I > OTf > Br >> Cl. wikipedia.org

Kinetic studies on the palladium-catalyzed Negishi reaction between ethyl 4-iodobenzoate and various butylzinc reagents have been conducted to elucidate the mechanism and identify key intermediates. uni-muenchen.de Using a catalyst system of Pd(OAc)₂ and S-Phos, the reaction with BuZnBr·LiBr proceeds efficiently, yielding the cross-coupling product in approximately 90%. uni-muenchen.de

Table 1: Kinetic Data for Negishi Coupling of Ethyl 4-Iodobenzoate Data derived from kinetic analysis of the reaction with butylzinc reagents.

| Reactant 1 | Reactant 2 | Catalyst System | Solvent | Product Yield | Key Observation | Source |

| Ethyl 4-iodobenzoate | BuZnBr·LiBr | Pd(OAc)₂ / S-Phos | THF | ~90% | Efficient product formation at low catalyst loading. | uni-muenchen.de |

| Ethyl 4-bromobenzoate | BuZnBr·LiBr | Pd(OAc)₂ / S-Phos | THF | Increased | The presence of methyl 4-iodobenzoate enhanced the conversion rate of the aryl bromide. | uni-muenchen.de |

Mechanistic investigations suggest that the cycle begins with the oxidative addition of the aryl iodide to a Pd(0) complex, forming an Ar-Pd(II)-I intermediate. nobelprize.org This is followed by transmetalation with the organozinc reagent (R-ZnX) to form an Ar-Pd(II)-R species, displacing the halide. The final step is reductive elimination, which forms the new Ar-R bond and regenerates the active Pd(0) catalyst. nobelprize.org Studies involving secondary alkylzinc halides have shown that nickel catalysis can be preferable to palladium to avoid isomerization of the alkyl group. nih.gov In one study, the Negishi coupling of methyl 4-iodobenzoate with s-BuZnI showed significant isomerization to the n-butyl product when catalyzed by palladium, a side reaction that was suppressed using nickel catalysts. nih.gov

The Hiyama coupling is a palladium-catalyzed reaction that forms C-C bonds between organic halides and organosilicon compounds. wikipedia.orgorganic-chemistry.org A key step in the mechanism is the activation of the organosilane, often with a fluoride (B91410) source or a base, to form a hypervalent silicon species that is sufficiently labile for transmetalation. wikipedia.org

Aryl silanolates have been investigated as coupling partners for aryl halides. nih.gov While less reactive than their alkenyl or alkynyl counterparts, they can undergo productive cross-coupling under specific conditions. nih.gov Research has shown that the cross-coupling of dimethyl(4-methoxyphenyl)silanol with ethyl 4-iodobenzoate can be achieved using cesium carbonate (Cs₂CO₃) as the activator in toluene (B28343) at 90 °C. nih.gov

Table 2: Optimized Conditions for Hiyama Coupling of Ethyl 4-Iodobenzoate

| Aryl Halide | Organosilanol | Catalyst / Ligand | Base / Activator | Solvent | Temperature | Key Finding | Source |

| Ethyl 4-iodobenzoate | Dimethyl(4-methoxyphenyl)silanol | [allylPdCl]₂ / dppb or Ph₃As | Cs₂CO₃ with 3.0 equiv. H₂O | Toluene | 90 °C | The hydration level of Cs₂CO₃ significantly impacts conversion. | nih.gov |

The mechanism follows the general cross-coupling cycle: oxidative addition of ethyl 4-iodobenzoate to Pd(0), followed by transmetalation with the activated arylsilanolate, and concluding with reductive elimination to yield the biaryl product. mdpi.comcore.ac.uk The use of ligands like dppb (1,4-bis(diphenylphosphino)butane) or triphenylarsine (B46628) (Ph₃As) helps to suppress the unwanted homocoupling of the aryl halide. nih.gov

The palladium-catalyzed Buchwald-Hartwig amination is a fundamental method for forming carbon-nitrogen bonds between aryl halides and amines. acs.orgorganic-chemistry.org This reaction has broad applications in the synthesis of pharmaceuticals, natural products, and organic materials. acs.orgmit.edu The choice of ligand is crucial for achieving high efficiency and broad substrate scope. organic-chemistry.org

Derivatives of 4-iodobenzoate are effective substrates in these C-N coupling reactions. For instance, the reaction of methyl 4-iodobenzoate with 2,4-diaminopyridine has been successfully demonstrated. acs.org Using a specific phosphine (B1218219) ligand (L7 in the study), the coupling proceeded with good chemoselectivity, favoring reaction at the more reactive C2-amino position of the pyridine (B92270) ring. acs.org

Table 3: Example of Buchwald-Hartwig C-N Coupling with a 4-Iodobenzoate Derivative

| Aryl Halide | Amine | Ligand | Base | Product Yield | Key Feature | Source |

| Methyl 4-iodobenzoate | 2,4-Diaminopyridine | L7 | Weak Base | 42% | Good chemoselectivity at the C2-position of the heteroaniline. | acs.org |

The catalytic cycle typically involves oxidative addition of the aryl halide to the Pd(0) complex, coordination of the amine to the resulting palladium(II) complex, deprotonation by the base to form a palladium amide, and subsequent reductive elimination to form the C-N bond and regenerate the catalyst. organic-chemistry.org The tolerance of functional groups like esters, as present in methyl 4-iodobenzoate, highlights the versatility of modern Buchwald-Hartwig catalyst systems. acs.org

Decarbonylative coupling reactions offer a pathway to transform carboxylic acid derivatives into other functional groups by extruding carbon monoxide (CO). Palladium catalysts have been developed for the decarbonylative nucleophilic halogenation of aromatic acid anhydrides, providing a route to aryl halides. mdpi.comresearchgate.net This strategy is advantageous as it uses stable and readily available acid anhydrides as substrates. mdpi.com

Methyl 4-iodobenzoate has been synthesized using this methodology from the corresponding anhydride (B1165640) precursor. mdpi.com The reaction demonstrates that substrates with strong electron-withdrawing groups, such as the methoxycarbonyl group, are compatible with the transformation. mdpi.com

Table 4: Decarbonylative Iodination of a Benzoic Anhydride Derivative

| Substrate | Catalyst System | Reagent | Product | Yield | Source |

| 4-(Methoxycarbonyl)benzoic anhydride | Pd/Xantphos | LiI | Methyl 4-iodobenzoate | 43% | mdpi.com |

Two primary mechanisms have been proposed for this transformation. mdpi.comresearchgate.net

Unimolecular Fragment Coupling (UFC) Pathway: This path involves the initial formation of a transient acyl iodide intermediate via nucleophilic substitution of the anhydride by the iodide salt (LiI). This acyl iodide then undergoes oxidative addition to the Pd(0) catalyst, followed by decarbonylation (CO extrusion) and reductive elimination to yield the aryl iodide product. mdpi.comresearchgate.net

Anionic Palladate Complex Pathway: An alternative mechanism suggests the formation of an electron-rich anionic palladate complex in the presence of the lithium halide. This activated palladium complex then facilitates the oxidative addition of the acid anhydride directly, leading to the common acyl-palladium intermediate before decarbonylation and reductive elimination. mdpi.comresearchgate.net

Palladium-catalyzed C-H activation is a powerful strategy for the direct functionalization of C-H bonds, often guided by a directing group on the substrate. rsc.orgsioc-journal.cnacs.org The carboxylate group of benzoic acids can serve as such a directing group, facilitating the selective functionalization of the ortho-C-H bond. acs.orgresearchgate.net

This approach has been used for the direct ortho-arylation of benzoic acids with aryl iodides. acs.org The reaction proceeds via a proposed Pd(II)/Pd(IV) catalytic cycle.

Table 5: Coordination-Assisted ortho-Arylation of Benzoic Acid

| Directing Substrate | Coupling Partner | Catalyst | Additive | Solvent | Key Mechanistic Feature | Source |

| Benzoic Acids | Aryl Iodides | Palladium Acetate | Silver Acetate | Acetic Acid | Proceeds through a Pd(II)/Pd(IV) cycle. | acs.orgresearchgate.net |

The proposed mechanism involves several key steps:

Cyclometalation: The carboxylate group coordinates to a Pd(II) center, leading to the cleavage of an ortho-C-H bond to form a palladacycle intermediate. acs.orgacs.org

Oxidative Addition: The aryl iodide (Ar-I) undergoes oxidative addition to the palladacycle, forming a Pd(IV) intermediate. acs.org

Reductive Elimination: This high-valent palladium species then undergoes rapid reductive elimination, forming the new C-C bond between the ortho position of the benzoic acid and the aryl group from the iodide. This step regenerates a Pd(II) species, allowing the catalytic cycle to continue. acs.org

This strategy demonstrates the utility of the carboxylate functionality not just as a synthetic handle for transformations like esterification, but also as an active participant in directing complex, bond-forming catalytic cycles.

Decarbonylative Nucleophilic Halogenation Strategies

Copper-Catalyzed Transformations (e.g., Iododeboronation)

Copper-catalyzed reactions represent a significant area of investigation for the functionalization of aryl halides, including 4-iodobenzoate. One such transformation is iododeboronation, a valuable method for the synthesis of aryl iodides. nih.gov Computational and experimental studies have provided a detailed description of the mechanism of copper-catalyzed iododeboronation. nih.gov The process is not only crucial for general synthetic chemistry but also holds importance for the introduction of iodide radioisotopes for applications in medical imaging and radiotherapy. nih.gov

In a related context, density functional theory (DFT) calculations have been employed to understand the copper-catalyzed cross-coupling of iodobenzoates with bromozinc-difluorophosphonate. core.ac.uk These studies revealed that a Zn(II) byproduct, formed in the initial stages, can remain attached to the catalyst. core.ac.uk This zinc fragment can serve as an anchor for the benzoate (B1203000) moiety, facilitating the reaction for both ortho- and para-substituted iodobenzoates, such as methyl 4-iodobenzoate. core.ac.uk While the reaction with the para-substituted isomer is slower, a viable pathway exists where the benzoate interacts with the zinc fragment, enabling the C-I bond activation to occur. core.ac.uk

The diastereoselective 1,4-difunctionalization of 1,3-dienes has been achieved using a CuCN/t-Bu3P catalytic system. In this reaction, the presence of a bulky phosphine ligand directs the regioselective addition of 2-iodobenzoate (B1229623) to the more sterically hindered carbon atom of the diene. mdpi.com

Radical Reaction Pathways

The carbon-iodine bond in 4-iodobenzoate is susceptible to cleavage, making it a suitable precursor for generating aryl radicals under various conditions. These radicals can then participate in a range of subsequent reactions, including dehalogenation and the construction of complex heterocyclic systems.

Non-thermal plasmas have emerged as an effective tool for initiating radical chain reactions under mild conditions. semanticscholar.orgrsc.org This method has been successfully applied to the dehalogenation of 4-iodobenzoic acid. semanticscholar.orgresearchgate.net The reaction, when carried out in an aqueous solution containing sodium hypophosphite as a hydrogen donor, yields sodium benzoate. researchgate.net The process is initiated by radicals generated from the plasma, and high yields of the dehalogenated product can be achieved under optimized conditions, including short reaction times. semanticscholar.orgrsc.orgresearchgate.net The efficiency of the reaction is influenced by factors such as the plasma gas used. researchgate.net

Table 1: Dehalogenation of 4-Iodobenzoate using Non-Thermal Plasma

| Plasma Gas | Yield of Sodium Benzoate (%) |

| Argon | 95 |

| Nitrogen | 85 |

| Helium | 70 |

| Air | 60 |

Data sourced from studies on non-thermal plasma-initiated radical reactions. researchgate.net

Aryl radicals generated from precursors like 4-iodobenzoate can be intercepted in cascade reactions to build complex molecular architectures, particularly nitrogen-containing heterocycles. rsc.org These radical cascade reactions are powerful tools in synthetic organic chemistry. researchgate.netpreprints.org For instance, visible-light-induced radical reactions of alkyne-containing aryl iodides can lead to the formation of 1,4-dicarbonyl compounds. preprints.org In these processes, an aryl radical is generated, which then undergoes cyclization onto a tethered alkyne. preprints.org

Non-Thermal Plasma Initiated Radical Chain Reactions: Dehalogenation and Functionalization

Electrochemical Reaction Mechanisms

Electrochemical methods offer an alternative, often greener, approach to generating reactive intermediates from 4-iodobenzoate and related iodoarenes, avoiding the need for chemical oxidants or reductants.

The electrochemical oxidation of chiral iodoarenes can generate hypervalent iodine species that act as mediators in enantioselective transformations. acs.orgthieme-connect.comrsc.org This strategy has been successfully applied to the enantioselective lactonization of diketo acid derivatives. thieme-connect.comthieme-connect.comresearchgate.net While 4-iodobenzoate itself is not the chiral mediator, the principles established in these studies using other chiral iodoarenes are foundational. The process involves the in-situ generation of a chiral iodine(III) species at the anode, which then mediates the asymmetric cyclization. thieme-connect.com This methodology has been extended to intermolecular α-alkoxylations of diketo esters with good enantioselectivities. thieme-connect.comthieme-connect.com Furthermore, these enantioselective transformations can be adapted to electrochemical flow microreactors, which can operate with lower concentrations of supporting electrolyte. thieme-connect.comthieme-connect.com

Enantioselective Electrochemical Lactonization Using Chiral Iodoarenes as Mediators

Enzymatic Transformations

The enzymatic transformation of sodium;4-iodobenzoate is a subject of interest, particularly concerning dehalogenation and subsequent oxidative reactions. While the compound itself is not a direct substrate for enzymes like laccase, it can be converted into a reactive intermediate by other enzymes.

Laccases are multi-copper oxidases that catalyze the one-electron oxidation of various substrates, primarily phenolics, leading to the formation of radicals that can subsequently polymerize. nih.gov Direct laccase-mediated oligomerization of 4-iodobenzoate is not typical as laccases act on phenolic hydroxyl groups, which are absent in this molecule. However, a preliminary enzymatic transformation can convert 4-iodobenzoate into a suitable substrate for laccase.

Research has shown that enzymes from certain microorganisms can dehalogenate halobenzoates. For instance, extracts from Arthrobacter sp. contain a dehalogenase that converts 4-iodobenzoate into 4-hydroxybenzoate. nih.gov This enzymatic conversion is crucial as it forms 4-hydroxybenzoic acid, a phenolic acid derivative that is a known substrate for laccase. nih.govrsc.org

Once 4-hydroxybenzoic acid is formed, laccase can catalyze its oxidative oligomerization. rsc.org The process begins with the oxidation of the phenolic substrate to a quinonoid structure, which then reacts with other molecules. nih.gov The study of the laccase-mediated oligomerization of 4-hydroxybenzoic acid in a solution phase has identified the initial products as various dimers. These dimers are formed through different linkages, such as C3–C3′, C3–O, and C1–C3′. rsc.org These dimeric intermediates are highly reactive and can be polymerized further by laccase at a much faster rate than the original 4-hydroxybenzoic acid monomer. rsc.org This understanding is crucial for applications like surface grafting to create anti-fouling membranes. rsc.org

| Product Type | Linkage Type | Significance |

|---|---|---|

| Dimer | C3–C3′ | Identified as the first products in the oligomerization process. These dimers are highly reactive intermediates that are efficiently polymerized onwards. rsc.org The reactivity of each dimer influences its yield, with more rapidly converted dimers being less abundant. rsc.org |

| Dimer | C3–O | |

| Dimer | C1–C3′ |

Oxidative Transformations of the Iodine Moiety

The iodine atom in 4-iodobenzoate is a key site for reactivity, particularly through oxidative transformations. These reactions can elevate the iodine to a hypervalent state, creating highly reactive species known as λ³- and λ⁵-iodanes. scilit.comresearchgate.net Such hypervalent iodine compounds are valuable as mild and selective oxidizing reagents in organic synthesis. psu.eduacs.org

The anodic oxidation of 4-iodobenzoic acid in an anhydrous acetic acid environment has been studied. scilit.com This electrochemical method avoids the need for expensive or hazardous chemical oxidants. researchgate.net The process involves an initial rate-determining step where the first electron is removed, forming a radical cation. scilit.com This can lead to the formation of corresponding iodosyl (B1239551) (Iodine(III)) and iodyl (Iodine(V)) compounds. scilit.comresearchgate.net For example, 2-iodoxybenzoic acid (IBX), a well-known oxidizing agent, is synthesized via the oxidation of 2-iodobenzoic acid. psu.edubaranlab.org

Chemical oxidants can also be used to transform the iodine moiety. For instance, Oxone® is employed in water to oxidize o-iodobenzoic acid to IBX, providing a simpler and safer protocol. baranlab.org The iodine atom in aryl iodides can play a dual role in certain reactions, acting as both an oxidant and an iodinating reagent. nih.gov In these transformations, the aryl iodide is oxidized to form an arenediazonium salt, which then proceeds through a radical mechanism to yield the final product. nih.gov The reactivity of the iodine atom is influenced by substituents on the aromatic ring; electron-withdrawing groups can facilitate certain reactions. chinesechemsoc.org

| Transformation | Reagent/Method | Product Type | Reference |

|---|---|---|---|

| Anodic Oxidation | Boron-doped diamond electrode in anhydrous acetic acid | Iodosyl compounds (λ³-iodanes) | scilit.com |

| Anodic Oxidation | Boron-doped diamond electrode | Iodyl compounds (λ⁵-iodanes, e.g., IBX from 2-iodobenzoic acid) | researchgate.net |

| Chemical Oxidation | Oxone® | Iodyl compounds (e.g., IBX from o-iodobenzoic acid) | baranlab.org |

| Electrosynthesis | Electricity (Iodine(I)/Iodine(III) catalytic cycle) | In situ generated hypervalent iodine species | nih.gov |

Computational Chemistry and Theoretical Analysis of 4 Iodobenzoate Systems

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of many-body systems. It has been widely applied to study various aspects of 4-iodobenzoate (B1621894) systems, from reaction preferences to the properties of larger molecular assemblies.

DFT calculations are instrumental in predicting the regioselectivity of electrophilic aromatic substitution (EAS) reactions. xmu.edu.cnnih.gov For the 4-iodobenzoate anion, the carboxylate group is a deactivating, meta-directing group, while the iodine atom is a deactivating, ortho-para-directing group. DFT can be used to calculate the energies of the possible intermediates (sigma complexes) formed during an electrophilic attack at different positions on the aromatic ring. The relative energies of these intermediates indicate the preferred site of substitution.

Recent DFT studies have explored the nuances of EAS reactions, revealing that both concerted and stepwise mechanisms can exist. nih.gov These computational models help to elucidate the underlying factors that govern which pathway is favored. nih.gov Furthermore, DFT-derived descriptors, such as Fukui functions, can predict the most nucleophilic sites within a molecule, offering insights into regioselectivity. xmu.edu.cn

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of 4-Iodobenzoate This table is a representative example based on established directing group effects and is intended for illustrative purposes. Actual computational results may vary based on the specific electrophile and calculation level.

| Position of Electrophilic Attack | Directing Influence of -COO⁻ | Directing Influence of -I | Combined Effect | Predicted Major Product(s) |

|---|---|---|---|---|

| Ortho to -I (and meta to -COO⁻) | Favorable (meta) | Favorable (ortho) | Strongly Favored | 2-E-4-iodobenzoic acid |

| Meta to -I (and ortho to -COO⁻) | Unfavorable (ortho) | Unfavorable (meta) | Strongly Disfavored | Not expected |

The cleavage of the carbon-iodine (C-I) bond in 4-iodobenzoate is a critical step in many of its reactions, particularly in cross-coupling catalysis. DFT calculations can model the bond dissociation energy (BDE) of the C-I bond, providing a quantitative measure of its strength. researchgate.netpan.olsztyn.plul.pt Theoretical studies on halo-heterocycles have shown that BDEs calculated using methods like B3LYP can predict the relative reactivity of different carbon-halogen bonds within a molecule. nih.gov

For instance, in a molecule with multiple halogen substituents, DFT can help determine which C-X bond is more likely to undergo oxidative addition to a metal catalyst, which is often the rate-determining step in cross-coupling reactions. nih.gov While bond strength is a key factor, computational studies have also highlighted that catalyst-substrate interactions can sometimes override BDE trends, leading to unexpected regioselectivity. nih.gov

DFT has become an indispensable tool for elucidating the complex mechanisms of cross-coupling reactions, such as Suzuki-Miyaura and Heck reactions, which frequently utilize aryl iodides like 4-iodobenzoate. ub.eduacs.orgrsc.orgmdpi.com Computational studies can map out the entire catalytic cycle, including oxidative addition, transmetalation (in the case of Suzuki coupling), and reductive elimination, by calculating the energies of intermediates and transition states. ub.edumdpi.com

A DFT study on the copper-catalyzed cross-coupling of iodobenzoates showed that a Zn(II) byproduct could facilitate the reaction for both ortho- and para-substituted iodobenzoates by acting as an anchor for the benzoate (B1203000) moiety. ub.edu The calculated activation barrier for methyl 4-iodobenzoate was found to be higher than that for methyl 2-iodobenzoate (B1229623), which aligns with experimental observations of faster reaction rates for the ortho-isomer. ub.edu Similarly, DFT calculations have been used to understand the divergent outcomes of nickel-catalyzed Heck reactions, explaining how additives can switch the selectivity between linear and branched products. nih.gov

Table 2: DFT-Calculated Energy Barriers in a Cu-Catalyzed Cross-Coupling Reaction Data sourced from a DFT study on the cross-coupling of iodobenzoates. ub.edu

| Substrate | Pathway Step | Species | Relative Gibbs Energy (kcal/mol) |

|---|---|---|---|

| Methyl 2-iodobenzoate | Reductive Elimination TS | RETS3 | 18.3 |

| Methyl 4-iodobenzoate | Intermediate | I9b | --- |

| Methyl 4-iodobenzoate | Reductive Elimination TS | RETS3b | 27.1 |

The electronic properties of 4-iodobenzoate, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), are fundamental to understanding its reactivity. youtube.comunesp.br The HOMO-LUMO gap is a key indicator of chemical stability; a larger gap generally implies lower reactivity. kg.ac.rs These frontier molecular orbitals are central to predicting how the molecule will interact with other species. unesp.br

DFT calculations provide a robust framework for determining these electronic properties and other reactivity descriptors. rsc.orgnih.govgrafiati.comekb.eg For example, the distribution of the HOMO can indicate the most likely sites for electrophilic attack, while the LUMO distribution points to potential sites for nucleophilic attack. These computational insights complement and sometimes correct simpler models of reactivity based on resonance and inductive effects. preprints.org

Table 3: Conceptual DFT Reactivity Descriptors These descriptors are commonly calculated from HOMO and LUMO energies to predict chemical behavior. ekb.eg

| Descriptor | Formula | Chemical Interpretation |

|---|---|---|

| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added. |

| Electronegativity (χ) | χ ≈ (I + A) / 2 | A measure of the ability to attract electrons. |

| Chemical Hardness (η) | η ≈ (I - A) / 2 | Resistance to change in electron distribution. |

| Electrophilicity Index (ω) | ω = χ² / (2η) | A measure of the propensity to accept electrons. |

In solution, the behavior of sodium 4-iodobenzoate is influenced by its interactions with solvent molecules and the equilibrium between dissociated ions and ion pairs. nih.govpnnl.gov Computational studies, often combining DFT with continuum solvation models (like the Polarizable Continuum Model, PCM) or explicit solvent molecules, can probe these phenomena. rsc.orgmarquette.edu

These calculations can determine the thermodynamics of ion-pair formation and dissociation, revealing how the solvent environment affects this equilibrium. nih.govresearchgate.net For instance, theoretical studies have shown that interfaces, like the water liquid-vapor interface, can suppress ion dissociation. nih.gov Understanding the structure of the solvation shell and the formation of contact ion pairs (CIPs) versus solvent-separated ion pairs (SSIPs) is crucial, as the reactivity of the anion can be significantly different in each state. marquette.eduescholarship.org

4-Iodobenzoate can serve as an organic linker in the construction of Metal-Organic Frameworks (MOFs), which are crystalline materials with porous structures. wikipedia.orgbrandeis.edu Computational methods are vital for predicting the properties of these materials before their synthesis, which can be time-consuming and resource-intensive. researchgate.netnih.gov

DFT calculations can be used to optimize the geometry of a proposed MOF structure, predict its lattice parameters, and assess its thermal and mechanical stability. mdpi.com Furthermore, computational screening can predict functional properties such as gas adsorption and separation capabilities. mdpi.com Machine learning models, trained on data from computational studies, are increasingly being used to accelerate the discovery of new MOFs with desired properties, such as a specific pore limiting diameter, by using only the building blocks (metal nodes and linkers like 4-iodobenzoate) as input. mdpi.comchemrxiv.org

Solvation Effects and Ion-Pair Formation Studies

Molecular Docking Studies in Ligand-Protein Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, typically a protein, to form a stable complex. nih.govmdpi.com This method is crucial in drug discovery and molecular biology for predicting the binding mode and affinity of a small molecule to its target. nih.govmdpi.com The process involves sampling different conformations of the ligand within the binding site of the protein and then scoring these conformations to identify the most favorable binding pose. nih.gov

In the context of 4-iodobenzoate systems, molecular docking studies can reveal how this moiety and its derivatives interact with the active sites of enzymes and other proteins. While specific docking studies for sodium;4-iodobenzoate are not extensively documented in publicly available research, studies on structurally related iodobenzoate derivatives provide significant insights.

For instance, a study on halo-substituted mixed ester/amide-based derivatives as inhibitors of Jack Bean Urease included the compound 2-((4-Isopropylphenyl)amino)-2-oxoethyl 2-iodobenzoate. nih.gov Molecular docking of this compound against the urease enzyme (PDB ID: 4H9M) was performed to predict its binding affinity and interaction patterns. nih.gov The docking results, including binding energy, can be indicative of the inhibitory potential of the compound. nih.gov

The binding energy for the 2-iodobenzoate derivative was found to be significant, suggesting a stable interaction with the enzyme's active site. nih.gov The interactions typically involve a combination of hydrogen bonds, hydrophobic interactions, and sometimes halogen bonds, where the iodine atom can act as a halogen bond donor.

Table 1: Molecular Docking Results for an Iodobenzoate Derivative

| Compound Name | Target Protein | PDB ID | Binding Energy (kcal/mol) | Key Interacting Residues (Predicted) |

|---|

This table is generated based on data for a structurally related iodobenzoate derivative from the cited source and serves as an illustrative example of the data obtained from molecular docking studies.

The process of molecular docking generally involves preparing the protein structure by removing water molecules and adding polar hydrogens, and then defining a grid box around the active site for the ligand to be docked. researchgate.netresearchgate.net Software such as AutoDock Vina is commonly used for these simulations. researchgate.net The resulting conformations are ranked based on a scoring function, which estimates the binding free energy. rasayanjournal.co.in

Molecular Dynamics (MD) Simulations for Conformational Dynamics and Binding Affinity

Molecular Dynamics (MD) simulations offer a more dynamic and detailed view of ligand-protein interactions compared to the more static picture provided by molecular docking. researchgate.netuzh.ch MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion, providing insights into the conformational changes, stability of the complex, and a more accurate estimation of binding free energy. researchgate.netuzh.ch

For a 4-iodobenzoate-protein complex, an MD simulation would typically start with the best-docked pose obtained from molecular docking. This complex is then placed in a simulated physiological environment, usually a box of water molecules with appropriate ions to mimic physiological salt concentrations. researchgate.net The simulation then tracks the trajectory of all atoms over a period ranging from nanoseconds to microseconds. researchgate.net

Analysis of the MD trajectory can reveal important information about the stability of the protein-ligand complex. Key parameters that are often analyzed include:

Root Mean Square Deviation (RMSD): This parameter measures the average deviation of the protein or ligand backbone atoms from their initial position over the course of the simulation. A stable RMSD value suggests that the complex has reached equilibrium and is stable. mdpi.com For example, in simulations of other protein-ligand complexes, stable RMSD values for the complex that are lower than the protein alone can indicate a firm binding of the ligand. mdpi.com

Root Mean Square Fluctuation (RMSF): RMSF analysis identifies the flexibility of different regions of the protein. Significant fluctuations in the binding site residues might indicate an unstable interaction, whereas stable residues suggest a consistent binding mode. mdpi.com

Hydrogen Bond Analysis: The persistence of hydrogen bonds between the ligand and the protein throughout the simulation is a strong indicator of a stable interaction.

| Binding Free Energy | Calculated using methods like MM/PBSA or MM/GBSA. | Provides a more accurate estimation of the binding affinity of the 4-iodobenzoate ligand to the protein. |

This table provides a generalized overview of MD simulation analysis applicable to the study of 4-iodobenzoate systems.

Furthermore, advanced techniques such as Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can be applied to the MD simulation snapshots to calculate the binding free energy of the ligand-protein complex. nih.gov These methods provide a more accurate estimation of binding affinity than the scoring functions used in molecular docking. nih.gov

Advanced Materials Science Applications

Metal-Organic Frameworks (MOFs) Research

Metal-Organic Frameworks (MOFs) are a class of porous, crystalline materials constructed from metal ions or clusters linked together by organic molecules. The selection of the organic linker is critical as it dictates the structure, porosity, and functionality of the resulting MOF.

4-Iodobenzoic acid and its derivatives are valuable as organic linkers in the synthesis of MOFs. lookchem.comuio.no The presence of the iodine atom allows for further functionalization, and the carboxylate group readily coordinates with metal ions to form the framework structure. uio.no The rigidity and defined geometry of the benzoate (B1203000) backbone contribute to the formation of well-ordered, crystalline materials with high surface areas. uio.noillinois.eduacs.org

The functionalization of linkers is a key strategy in tuning the properties of MOFs for specific applications. uio.no For instance, the iodine substituent on the 4-iodobenzoate (B1621894) linker can be utilized in post-synthetic modifications, allowing for the introduction of other functional groups. This adaptability makes 4-iodobenzoate a versatile building block in the design of novel MOFs with tailored properties for applications such as gas storage, separation, and catalysis. rsc.orgrsc.org

While much of the research on MOFs has focused on transition metals, there is growing interest in the use of alkali metals like sodium due to their low cost and low specific weight. chemistryviews.org The synthesis of stable, porous sodium-based MOFs, however, presents a challenge. chemistryviews.org

Recent advancements have demonstrated the successful synthesis of a microporous sodium-based MOF, HIAM-111, using an octacarboxylate linker. chemistryviews.org This was achieved through a solvothermal reaction of NaCl with the linker in a solvent mixture at 120 °C. chemistryviews.org The resulting MOF exhibits a high specific surface area, significantly greater than previously reported sodium-based MOFs. chemistryviews.org

The characterization of these materials is crucial to understanding their structure and properties. Techniques such as single-crystal X-ray diffraction are used to determine the crystal structure, revealing details about the coordination of the metal ions and the arrangement of the linkers. chemistryviews.org Other methods like Powder X-ray Diffraction (PXRD), Scanning Electron Microscopy (SEM), and Brunauer-Emmett-Teller (BET) analysis are employed to assess the crystallinity, morphology, and surface area of the synthesized MOFs. google.commdpi.comresearchgate.net

Table 1: Synthesis and Characterization Techniques for MOFs

| Technique | Purpose |

| Single-Crystal X-ray Diffraction | Determination of the precise three-dimensional atomic structure of the MOF. |

| Powder X-ray Diffraction (PXRD) | To confirm the phase purity and crystallinity of the bulk material. google.commdpi.com |

| Scanning Electron Microscopy (SEM) | To visualize the morphology and particle size of the MOF crystals. google.commdpi.com |

| Brunauer-Emmett-Teller (BET) Analysis | To measure the specific surface area and pore volume of the porous material. mdpi.comresearchgate.net |

| Fourier-Transform Infrared Spectroscopy (FTIR) | To identify the functional groups present in the MOF structure. mdpi.com |

The ability to design MOF structures with specific properties is a key advantage of this class of materials. illinois.edursc.orgrsc.org This "rational design" approach allows researchers to tailor MOFs for targeted applications by carefully selecting the metal nodes and organic linkers. illinois.eduacs.orgrsc.org

For example, the pore size and functionality of a MOF can be tuned to selectively adsorb certain gases. The introduction of specific functional groups on the linker, such as the iodine on 4-iodobenzoate, can enhance the interaction with particular molecules, leading to improved separation performance. nih.gov Research has shown that MOFs can be designed for applications in CO2 capture and conversion, as well as for the separation of hydrocarbons. chemistryviews.orgnih.gov The stability of the MOF is also a critical factor, and the use of high-valent metal ions can lead to more robust frameworks. acs.orgrsc.org

Table 2: Examples of MOF Applications and Design Considerations

| Application | Design Consideration |

| Gas Storage and Separation | High surface area, specific pore size, functional groups for selective adsorption. chemistryviews.orgnih.gov |

| Catalysis | Open metal sites, functionalized linkers to act as catalytic centers. rsc.org |

| Drug Delivery | Biocompatible components, controlled release of drug molecules. mdpi.com |

Synthesis and Characterization of Sodium-Based MOFs

Polymeric Materials Research

The unique chemical properties of sodium 4-iodobenzoate and its derivatives also make them useful in the field of polymer chemistry. The presence of the iodine atom allows for various coupling reactions, enabling the formation of new carbon-carbon bonds and the synthesis of novel polymers.

Electropolymerization is a technique used to form a polymer film on a conductive surface directly from a solution containing the monomer. While direct electropolymerization of sodium 4-iodobenzoate is not widely reported, the related compound, 4-aminobenzoic acid, has been successfully electropolymerized to create sensor materials. nih.gov This process involves the repeated scanning of the electrical potential to induce the polymerization of the monomer onto an electrode surface. nih.gov

Furthermore, the principles of electropolymerization have been applied to create conductive polymer coatings, such as poly(3,4-ethylenedioxythiophene) (PEDOT), which can be used in various electrochemical applications. chemrxiv.orgresearchgate.net In some cases, sodium salts like sodium 4-vinylbenzenesulfonate are used as supporting electrolytes during the electropolymerization process. chemrxiv.orgresearchgate.net

The 4-iodobenzoate moiety can be incorporated into polymers through various synthetic routes. One common method is through cross-coupling reactions, such as the Sonogashira reaction, which involves the coupling of a terminal alkyne with an aryl halide. core.ac.uk This reaction has been used to synthesize sequence-defined oligomers where 4-iodobenzoate derivatives can serve as building blocks or end-capping agents. core.ac.uk

Reductive coupling of aryl halides is another pathway to form new C-C bonds and potentially lead to polymerization. organic-chemistry.orgorganic-chemistry.orgrsc.orgthieme-connect.comacs.org Nickel-catalyzed reductive coupling reactions have been shown to be effective for a variety of aryl halides, offering a route to synthesize complex molecules and polymers. organic-chemistry.orgorganic-chemistry.orgthieme-connect.comacs.org Additionally, laccase-mediated oligomerization has been studied for hydroxybenzoic acids, where dimers are formed as intermediates in the polymerization process. rsc.org Although not directly involving 4-iodobenzoate, these studies provide insight into potential enzymatic polymerization pathways for related aromatic compounds. rsc.org

Environmental and Remediation Research

Photocatalytic Degradation Studies

Photocatalysis has emerged as a promising technology for the degradation of organic pollutants in aqueous environments. mdpi.com This process utilizes semiconductor materials that, upon absorbing light, generate highly reactive species capable of breaking down complex molecules into simpler, less harmful substances. wikipedia.org

The photocatalytic degradation of a halobenzoate like 4-iodobenzoate (B1621894) is a multi-step process initiated by the generation of electron-hole pairs within a semiconductor photocatalyst under light irradiation. mdpi.com The primary mechanism involves the cleavage of the carbon-iodine (C-I) bond and the subsequent breakdown of the aromatic ring.

Transfer : The 4-iodobenzoate molecule moves from the bulk solution to the surface of the photocatalyst.

Adsorption : The molecule is adsorbed onto the active sites of the photocatalyst.

Reaction : Reactive species generated on the catalyst's surface attack the adsorbed 4-iodobenzoate. This can involve an initial dehalogenation step where the iodide ion is cleaved from the aromatic ring. This is often followed by hydroxylation and subsequent opening of the benzene (B151609) ring.

Desorption : The resulting degradation products are desorbed from the catalyst surface.

Removal : The final, simpler products diffuse away from the catalyst interface into the solution.

One proposed pathway involves an initial oxygenolytic dehalogenation, where a dioxygenase enzyme incorporates both atoms of molecular oxygen into the aromatic ring, leading to the removal of the halogen substituent and the formation of a catechol derivative. asm.org For instance, research on Pseudomonas aeruginosa 142 has shown the involvement of ortho-halobenzoate 1,2-dioxygenase genes (ohb genes) in the oxygenolytic ortho-dehalogenation of various halobenzoates. asm.org This process converts the substrate into catechol, which is then funneled into further metabolic pathways. asm.org While this specific example pertains to microbial degradation, similar oxidative attacks on the aromatic ring are central to photocatalytic pathways. The degradation ultimately leads to the mineralization of the organic compound into carbon dioxide, water, and inorganic iodide ions. rsc.org

Reactive Oxygen Species (ROS) are the primary agents driving the degradation of organic pollutants in photocatalytic systems. wikipedia.orgsmw.ch These highly reactive chemicals are formed from the interaction of photogenerated charge carriers (electrons and holes) with water and dissolved oxygen. wikipedia.org Key ROS involved in the process include hydroxyl radicals (•OH), superoxide (B77818) anion radicals (•O₂⁻), and photogenerated holes (h⁺). frontiersin.orgmdpi.com

The generation and action of ROS in the degradation of 4-iodobenzoate can be described as follows:

Hole (h⁺) Oxidation : The photogenerated holes on the catalyst's valence band can directly oxidize the adsorbed 4-iodobenzoate molecule. They can also react with water molecules or hydroxide (B78521) ions (OH⁻) to form highly potent hydroxyl radicals (•OH). mdpi.comfrontiersin.org

Electron (e⁻) Reduction : Electrons in the conduction band react with dissolved oxygen molecules to produce superoxide anion radicals (•O₂⁻). mdpi.com These superoxide radicals can further participate in reactions that generate more hydroxyl radicals. mdpi.com

ROS Attack : The hydroxyl radical (•OH) is a powerful, non-selective oxidizing agent that aggressively attacks the 4-iodobenzoate molecule. mdpi.com This attack can lead to the cleavage of the C-I bond, hydroxylation of the aromatic ring, and eventual ring-opening, leading to complete mineralization. mdpi.commdpi.com

Studies using scavengers have confirmed the critical role of different ROS. For example, in experiments with BiVO₄ photocatalysts for degrading rhodamine B, the use of isopropanol (B130326) (an •OH scavenger) almost completely inhibited the degradation, indicating that •OH was the main reactive species. frontiersin.org Similarly, the role of •O₂⁻ has been demonstrated in the degradation of quinolone antibiotics using magnetic MOF materials. mdpi.com These findings support a general mechanism where ROS, particularly •OH, are the principal drivers for the breakdown of aromatic pollutants like 4-iodobenzoate.

The efficiency of photocatalytic degradation is highly dependent on the properties of the photocatalyst. Research focuses on developing materials that exhibit high stability, strong light absorption (particularly in the visible spectrum), and efficient separation of photogenerated electron-hole pairs to maximize ROS production. mdpi.commdpi.com

Several classes of materials have been investigated for the degradation of organic pollutants, with principles that are applicable to 4-iodobenzoate.

Interactive Data Table: Photocatalytic Materials and Their Performance

| Photocatalyst Material | Target Pollutant(s) | Key Findings & Efficiency | Reference |

| Zr(IV)- and Hf(IV)-based MOFs | Methyl 4-iodobenzoate | High water stability and tailored optical absorption led to enhanced photocatalytic degradation. | sigmaaldrich.com |

| g-C₃N₄/BiVO₄ | Rhodamine B (RhB) | Heterostructure inhibits carrier recombination; 1% BiVO₄ content achieved 90.4% degradation of RhB. | mdpi.com |

| Fe₃O₄/BiOBr/BiOI | Rhodamine B (RhB) | Ternary magnetic composite showed high photocatalytic efficiency, good magnetic separation, and excellent recyclability. | rsc.org |

| Ti₃C₂@g-C₃N₄/TiO₂ | Rhodamine B (RhB), 4-chlorophenol (B41353) (4-CP) | Ternary heterostructure enhanced separation of photogenerated charges, showing improved degradation for both pollutants. | mdpi.com |

| Covalent Organic Frameworks (COFs) | Various aqueous pollutants | Offer a platform for designing photocatalysts with high surface area and tunable properties for efficient pollutant degradation. | nih.gov |

Metal-Organic Frameworks (MOFs) based on Zr(IV) and Hf(IV) have been specifically shown to be effective for the photocatalytic degradation of methyl 4-iodobenzoate, a derivative of 4-iodobenzoic acid. sigmaaldrich.com The high stability and tunable light-absorbing properties of these MOFs make them promising candidates. sigmaaldrich.com Covalent Organic Frameworks (COFs) are also being explored as a versatile platform for photocatalysis due to their ordered porous structures and high surface areas. nih.gov

Composite materials that form heterojunctions, such as g-C₃N₄/BiVO₄ and Ti₃C₂@g-C₃N₄/TiO₂, are designed to improve charge separation and enhance photocatalytic activity. mdpi.commdpi.com The addition of magnetic components, as in Fe₃O₄/BiOBr/BiOI, facilitates the recovery and reuse of the photocatalyst, which is crucial for practical applications. rsc.org

Role of Reactive Oxygen Species (ROS) in Degradation Processes

Dehalogenation Processes in Environmental Contexts

Dehalogenation, the removal of a halogen atom from a molecule, is a critical first step in the natural attenuation and bioremediation of halogenated organic compounds. This process can occur under both aerobic and anaerobic conditions, mediated by various microorganisms.

Under anaerobic conditions, reductive dehalogenation is a common pathway. In this process, the halogenated compound serves as an electron acceptor. Studies have shown that 4-iodobenzoate can be reductively dehalogenated to benzoate (B1203000) by anaerobic microorganisms from lake sediments and sludge. researchgate.net The order of preference for dehalogenation in halobenzoates is often I > Br > Cl > F, indicating that iodo-substituted compounds are more readily dehalogenated. researchgate.net For example, the bacterium Alcaligenes denitrificans NTB-1 has been shown to be capable of hydrolytic dehalogenation of 4-bromo- and 4-iodobenzoate. lsu.edu

Aerobic dehalogenation often proceeds via an oxygenolytic mechanism. asm.org Microorganisms like Pseudomonas aeruginosa utilize dioxygenase enzymes to attack the aromatic ring, leading to dihydroxylation and spontaneous elimination of the halogen substituent. asm.org Another strategy observed in bacteria is the activation of the aromatic acid by conversion to its coenzyme A (CoA) thioester, which facilitates subsequent dehalogenation. nih.gov This pathway has been studied for 4-chlorobenzoate (B1228818) and represents a potential mechanism for other halobenzoates as well. nih.gov

Advanced Analytical and Spectroscopic Characterization Methods in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the analysis of sodium 4-iodobenzoate (B1621894), providing detailed information at the atomic level.

In-situ NMR monitoring allows for the real-time observation of chemical reactions involving sodium 4-iodobenzoate. This technique is invaluable for understanding reaction kinetics and mechanisms. For instance, ¹H-NMR has been used to monitor the deiodination of 4-iodobenzoate. rsc.org By acquiring spectra at various time points, the transformation of reactants into products can be tracked, providing insights into reaction rates and the formation of any intermediates. researchgate.netnih.govchemrxiv.org Specialized setups, such as those incorporating LED irradiation within the NMR instrument, facilitate the monitoring of photochemical reactions. mpg.de

A study on the reaction of 4-iodobenzoate with sodium dibasic hypophosphite pentahydrate under plasma conditions utilized ¹H-NMR to determine the yield of the deiodinated product, benzoate (B1203000). rsc.org The results, as summarized in the table below, demonstrate how reaction conditions such as exposure time and flow rate influence the reaction outcome.

| Entry | Passes through plasma | Liquid flow (mL/min) | Reaction time (min) | Benzoate yield (%) |

|---|---|---|---|---|

| 1 | once | - | - | 7 |

| 2 | once | 0.1 | - | 16 |

| 3 | once | 0.4 | - | 18 |

| 4 | once | 2.7 | - | 1 |

| 5 | continuous | 2.7 | 5 | 9 |

| 6 | continuous | 2.7 | 10 | 14 |

| 7 | continuous | 2.7 | 20 | 25 |

Yields were estimated from ¹H-NMR analysis of the crude reaction mixture. rsc.org

Both ¹H and ¹³C NMR spectroscopy are fundamental for the structural elucidation of sodium 4-iodobenzoate and its derivatives. nih.govsonar.chijop.net The chemical shifts, coupling constants, and integration of peaks in an NMR spectrum provide a detailed map of the molecule's structure. For example, in the ¹H NMR spectrum of a derivative, tert-butyl 4-iodobenzoate, the aromatic protons appear as signals at 7.70 and 7.84 ppm, while the tert-butyl protons show a signal at 1.58 ppm. rsc.org Similarly, the ¹³C NMR spectrum provides information on the carbon framework of the molecule. sonar.ch These spectral data are often compared with published data for confirmation. In studies involving para-halobenzoates, including sodium 4-iodobenzoate, ¹H NMR has been used to determine counterion binding and investigate micelle nanostructures. technion.ac.il The chemical shifts of the ring protons provide insight into the electronic environment influenced by the halogen substituent. technion.ac.il

The following table presents typical NMR data for a derivative of sodium 4-iodobenzoate, highlighting the characteristic chemical shifts.

| Nucleus | Chemical Shift (ppm) | Assignment |

|---|---|---|

| ¹H | 7.70, 7.84 | Aromatic protons |

| ¹H | 1.58 | tert-butyl protons |

Data for tert-butyl 4-iodobenzoate. rsc.org

NMR spectroscopy is also employed to study the dynamic processes of sodium 4-iodobenzoate in solution. This includes investigating its interaction with other molecules and its role in the formation of larger assemblies. For instance, ¹H NMR has been utilized to study the effects of sodium para-halobenzoates, including the iodo-substituted variant, on the micelle nanostructures of cationic surfactants. technion.ac.il Changes in the chemical shifts of the benzoate's ring protons upon addition to a surfactant solution can indicate the degree of counterion binding to the micelles. technion.ac.il

Structural Characterization and Product Identification

Mass Spectrometry (MS) (e.g., ESI-MS, GC-MS)

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of sodium 4-iodobenzoate and its reaction products. nih.gov Electrospray ionization mass spectrometry (ESI-MS) is particularly useful for analyzing polar and ionic compounds like sodium 4-iodobenzoate. nih.govrsc.org In combination with gas chromatography (GC-MS), it allows for the separation and identification of volatile components in a reaction mixture. amazonaws.comnih.gov For instance, GC-MS has been used to determine iodide by derivatizing it to 4-iodo-N,N-dimethylaniline. nih.gov Radical-directed dissociation, a UV photodissociation method, has been used in conjunction with mass spectrometry to analyze lipids by derivatizing them with 4-iodobenzoic acid. nih.gov

Gas Chromatography (GC) for Reaction Yield Determination

Gas chromatography is a widely used method for quantifying the yield of reactions involving derivatives of sodium 4-iodobenzoate. amazonaws.comresearchgate.net By using an internal standard, the amount of product formed can be accurately determined from the crude reaction mixture. amazonaws.com For example, in a study of a photo-induced aromatic Finkelstein reaction, the GC yield of the iodinated product was determined using chlorobenzene (B131634) as an internal standard. amazonaws.com This technique is particularly valuable for optimizing reaction conditions by allowing for rapid and quantitative comparison of different catalysts, solvents, and reaction times. amazonaws.comresearchgate.net

The table below shows the effect of various solvents on the GC yield of a reaction involving a derivative of sodium 4-iodobenzoate.

| Entry | Solvent | 2a GC Yield (%) | 3a GC Yield (%) |

|---|---|---|---|

| 1 | acetonitrile | 69 | 14 |

| 2 | ethyl acetate | 48 | 6 |

| 3 | methanol | 30 | 13 |

| 4 | acetone | 17 | 3 |

| 5 | water | 11 | trace |

Yields were determined by gas chromatography–mass spectrometry (GC-MS) analysis of the crude reaction mixture. amazonaws.com

Infrared (IR) Spectroscopy for Functional Group Analysis and Reaction Monitoring

Infrared (IR) spectroscopy is a key technique for identifying the functional groups present in sodium 4-iodobenzoate and for monitoring the progress of reactions. rsc.orgslideshare.netphysicsandmathstutor.com The absorption of infrared radiation at specific wavenumbers corresponds to the vibrations of particular chemical bonds. libretexts.orgudel.edu For aromatic compounds like sodium 4-iodobenzoate, characteristic bands include C-H stretching (3100-3000 cm⁻¹), C-C in-ring stretching (1600-1400 cm⁻¹), and C-H out-of-plane ("oop") bending (900-675 cm⁻¹). libretexts.org The strong absorption from the carboxylate group is also a key feature. In-situ FTIR spectroscopy allows for real-time monitoring of reactions, providing information on the disappearance of reactants and the appearance of products. mt.commt.combruker.com This is particularly useful for understanding reaction mechanisms and kinetics. mt.com

The following table summarizes key IR absorption bands relevant to the analysis of sodium 4-iodobenzoate and its derivatives.

| Functional Group | Wavenumber Range (cm⁻¹) | Vibration |

|---|---|---|

| Aromatic C-H | 3100-3000 | Stretching |

| Aromatic C-C | 1600-1400 | In-ring Stretching |

| Carboxylate (C=O) | ~1600 | Stretching |

| Aromatic C-H | 900-675 | Out-of-plane Bending |

| C-I | ~500-600 | Stretching |

General IR absorption ranges for functional groups. libretexts.org

X-ray Diffraction (XRD) for Crystalline Structure Determination

The crystal structure of a related compound, succinimidyl 4-iodobenzoate, has also been determined. This provides further context for the crystallographic behavior of the 4-iodobenzoate moiety. mdpi.com The analysis of such derivatives is crucial as they are often used in bioconjugation and radiolabeling, where understanding the precise molecular geometry is essential. mdpi.com The Crystallography Open Database (COD) contains numerous entries for structures containing the 4-iodobenzoate component, highlighting its importance in coordination chemistry and materials science. nih.gov

Table 1: Crystal Data for 4-Iodobenzoic Acid

| Parameter | Value |

|---|---|

| Empirical Formula | C₇H₅IO₂ |

| Formula Weight | 248.02 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2(1)/n |

| Temperature | Variable (Phase transition at 230.77 K) |

| Key Feature | Dimerization via hydrogen bonds |

Data sourced from a study on the solid-state structure of 4-iodobenzoic acid. nih.gov

Electrochemical Characterization Techniques (e.g., Cyclic Voltammetry)

Electrochemical techniques, particularly cyclic voltammetry (CV), are used to study the redox properties of sodium 4-iodobenzoate and related compounds. These methods provide information on electron transfer processes, such as the reduction of the carbon-iodine bond.

Studies on the electrochemical hydrodeiodination of iodobenzoic acid isomers show that these compounds can be electrochemically reduced. psu.eduscientific.net For instance, the electrochemical reduction of 2-iodobenzoic acid on a copper electrode in a NaOH solution has been investigated using cyclic voltammetry. psu.eduscientific.net The process involves an initial electron transfer to form a radical anion, followed by the cleavage of the C-I bond to produce a benzoic acid radical. This radical then receives another electron and a proton to form benzoic acid. psu.eduscientific.net Although this study focuses on the 2-iodo isomer, the general mechanism of electrochemical dehalogenation is relevant to the 4-iodo isomer as well.

The electrochemical behavior of various derivatives, such as methyl 4-iodobenzoate and 4-aminobenzoic acid, has also been explored. researchgate.netmdpi.com The electrochemical functionalization of graphene with various aryl iodides, including methyl 4-iodobenzoate, has been studied to understand the reactivity and onset potentials for these reactions. researchgate.net The electrochemical behavior of molecules is often investigated in a three-electrode cell using techniques like cyclic voltammetry, with potentials reported against a reference electrode like Ag/AgCl. rsc.orgd-nb.info

Table 2: Key Aspects of Electrochemical Characterization of Iodobenzoic Acid Derivatives

| Technique | Purpose | Key Findings |

|---|---|---|

| Cyclic Voltammetry | Investigating redox processes and reaction mechanisms. | Demonstrates the electrochemical reduction of the C-I bond. psu.eduscientific.net |

| In-Situ FTIR Spectroscopy | Identifying reaction intermediates and products at the electrode surface. | Confirms the hydrodeiodination mechanism, showing the formation of benzoic acid. psu.eduscientific.net |

| Electrochemical Functionalization | Modifying surfaces like graphene with the compound. | Shows the reactivity of the aryl iodide group for covalent attachment. researchgate.net |

Information synthesized from studies on iodobenzoic acid and its derivatives.

Isotopic Labeling and Tracing Techniques (e.g., ¹²⁵I-labeling, Deuterium (B1214612) Incorporation)

Isotopic labeling is a powerful tool for tracing the metabolic fate of molecules and for use in various diagnostic and research applications. Sodium 4-iodobenzoate and its derivatives are particularly suited for labeling with iodine radioisotopes (like ¹²⁵I) and for deuterium incorporation.

¹²⁵I-labeling: The radioisotope ¹²⁵I is widely used in preclinical research due to its convenient half-life and gamma emission. acs.orgacs.org The labeling of molecules with ¹²⁵I often proceeds via an electrophilic substitution on an activated aromatic ring or through the use of a prosthetic group. For compounds like 4-iodobenzoic acid, direct radioiodination is typically achieved via isotope exchange on a precursor compound. umich.edu